molecular formula C23H23N5O2S B492770 N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide CAS No. 690960-16-8

N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

Cat. No.: B492770
CAS No.: 690960-16-8
M. Wt: 433.5g/mol
InChI Key: LCROMFQZYPODPZ-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a small-molecule compound featuring a pyrazolo[3,4-d]pyrimidin core substituted with a phenyl group at position 5, a sulfanyl acetamide moiety at position 6, and a tert-butylphenyl group attached via the acetamide nitrogen.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-23(2,3)15-9-11-16(12-10-15)25-19(29)14-31-22-26-20-18(13-24-27-20)21(30)28(22)17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,24,27)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCROMFQZYPODPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate hydrazine and aldehyde derivatives under acidic or basic conditions.

    Introduction of the sulfanyl group: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.

    Acylation: The final step involves the acylation of the sulfanyl intermediate with 4-tert-butylphenyl acetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used to study the effects of pyrazolo[3,4-d]pyrimidine derivatives on cellular processes, including apoptosis and cell cycle regulation.

    Industrial Applications: It may be used as a precursor for the synthesis of other biologically active compounds or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation. Additionally, it can induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs include:

6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (): Lacks the sulfanyl acetamide group but introduces a hydroxyl and fluorine substituent on the phenyl ring.

1-(4-fluoro-2-hydroxyphenyl)-pyrazolopyrimidine (): Simplifies the core structure by omitting the oxo and tert-butyl groups, reducing steric bulk but likely diminishing target affinity due to fewer hydrophobic interactions.

Table 1: Substituent Effects on Properties

Compound Substituents Molecular Weight (g/mol) logP* Hydrogen Bond Donors/Acceptors
Target Compound tert-butylphenyl, sulfanyl acetamide ~450 ~3.8 3/6
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-... Fluoro, hydroxyl ~380 ~2.5 4/7
1-(4-fluoro-2-hydroxyphenyl)-pyrazolopyrimidine Fluoro, hydroxyl ~260 ~1.2 3/5

*Estimated using fragment-based methods.

Crystallographic and Hydrogen-Bonding Analysis

The target compound’s crystal structure, likely resolved using SHELX-based refinement (e.g., SHELXL), would reveal packing motifs influenced by the tert-butyl group’s steric effects and the sulfanyl acetamide’s hydrogen-bonding capacity . In contrast, hydroxyl-substituted analogs (e.g., 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-...) may form extended hydrogen-bonding networks via OH groups, as analyzed through graph set theory (Etter formalism), leading to tighter crystal packing and higher melting points .

Biological Activity

N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the sulfanyl group and the tert-butylphenyl moiety enhances its pharmacological profile. The structural formula can be represented as follows:

N 4 tert butylphenyl 2 4 oxo 5 phenyl 1H pyrazolo 3 4 d pyrimidin 6 yl sulfanyl acetamide\text{N 4 tert butylphenyl 2 4 oxo 5 phenyl 1H pyrazolo 3 4 d pyrimidin 6 yl sulfanyl acetamide}

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. For instance, a study demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess broad-spectrum activity against bacteria and fungi. In vitro studies have reported that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent inhibitory effects against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may target enzymes involved in inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves competitive inhibition where the compound competes with substrate binding at the active site of the enzyme .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Binding Affinity : The compound's structure allows it to bind effectively to target proteins or enzymes, altering their function.
  • Signal Pathway Modulation : It can influence various signaling pathways that regulate cell growth, apoptosis, and inflammation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death.

Study 1: Anticancer Activity

A recent study investigated the anticancer effects of a series of pyrazolo[3,4-d]pyrimidine derivatives on MCF-7 breast cancer cells. Results indicated that these compounds significantly inhibited cell viability and induced apoptosis through caspase activation pathways.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of a related compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating promising antimicrobial activity.

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionPotential inhibitor of inflammatory enzymes

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